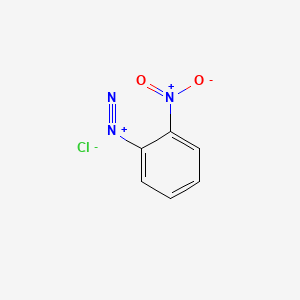

Nitrobenzenediazonium chloride

Vue d'ensemble

Description

Nitrobenzenediazonium chloride is a useful research compound. Its molecular formula is C6H4ClN3O2 and its molecular weight is 185.57 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Organic Synthesis

Nitrobenzenediazonium chloride plays a crucial role as an intermediate in organic synthesis. It is primarily used for the preparation of azo compounds through diazotization reactions. Azo compounds are significant due to their applications in dyes and pigments.

Key Reactions:

- Azo Coupling : this compound reacts with activated aromatic compounds to form azo dyes. This reaction is essential in the textile industry for producing vibrant colors.

- Sandmeyer Reaction : It can be utilized to introduce halogens into aromatic rings, facilitating further chemical transformations.

Dye Chemistry

This compound is a precursor for various dyes, particularly azo dyes, which are characterized by their vivid colors and stability. These dyes find applications in textiles, food coloring, and biological staining.

Example Dyes:

| Dye Name | Color | Application Area |

|---|---|---|

| Fast Red GG | Red | Textile dyeing |

| Azoic Diazo No. 37 | Orange | Food coloring |

| Direct Yellow 12 | Yellow | Biological staining |

Analytical Methods

The compound is also employed in analytical chemistry for the detection and quantification of phenolic compounds and aromatic amines. Its ability to form colored complexes makes it suitable for spectrophotometric analysis.

Applications:

- Spectrophotometry : Used to determine concentrations of phenolic compounds in environmental samples.

- Tissue Staining : this compound serves as a dye for staining biological tissues, aiding in histological studies.

Case Study 1: Azo Dye Production

In a study published by the Journal of Applied Polymer Science, researchers demonstrated the synthesis of azo dyes from this compound through coupling reactions with various aromatic compounds. The resulting dyes exhibited high stability and vivid colors suitable for textile applications.

Case Study 2: Environmental Analysis

A research article in Environmental Science & Technology highlighted the use of this compound for detecting trace levels of phenols in wastewater samples. The study established a reliable method using spectrophotometric techniques, showcasing the compound's utility in environmental monitoring.

Propriétés

Numéro CAS |

61182-96-5 |

|---|---|

Formule moléculaire |

C6H4ClN3O2 |

Poids moléculaire |

185.57 g/mol |

Nom IUPAC |

2-nitrobenzenediazonium;chloride |

InChI |

InChI=1S/C6H4N3O2.ClH/c7-8-5-3-1-2-4-6(5)9(10)11;/h1-4H;1H/q+1;/p-1 |

Clé InChI |

KMRSVJOEUGWWBX-UHFFFAOYSA-M |

SMILES canonique |

C1=CC=C(C(=C1)[N+]#N)[N+](=O)[O-].[Cl-] |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.